molecular formula C21H19Cl2NO3 B2654732 3-((2,6-Dichlorobenzyl)oxy)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone CAS No. 338965-53-0

3-((2,6-Dichlorobenzyl)oxy)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone

Cat. No.: B2654732
CAS No.: 338965-53-0
M. Wt: 404.29
InChI Key: FLRVGNKBQGBZGY-UHFFFAOYSA-N
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Description

3-((2,6-Dichlorobenzyl)oxy)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone is a synthetic organic compound It is characterized by the presence of a pyridinone core, substituted with dichlorobenzyl, methoxybenzyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,6-Dichlorobenzyl)oxy)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 2,6-dichlorobenzyl and 4-methoxybenzyl groups can be done via nucleophilic substitution reactions.

    Final Modifications: Methylation and other functional group modifications can be carried out using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This might include:

    Use of Catalysts: Catalysts such as palladium or platinum may be used to facilitate certain steps.

    Controlled Reaction Conditions: Temperature, pressure, and solvent choice are critical parameters that need to be controlled.

Chemical Reactions Analysis

Types of Reactions

3-((2,6-Dichlorobenzyl)oxy)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential therapeutic agent due to its unique structural features.

    Industry: Could be used in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 3-((2,6-Dichlorobenzyl)oxy)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2,6-Dichlorobenzyl)oxy)-1-(4-hydroxybenzyl)-2-methyl-4(1H)-pyridinone
  • 3-((2,6-Dichlorobenzyl)oxy)-1-(4-methylbenzyl)-2-methyl-4(1H)-pyridinone

Uniqueness

The unique combination of substituents in 3-((2,6-Dichlorobenzyl)oxy)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methoxy]-1-[(4-methoxyphenyl)methyl]-2-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO3/c1-14-21(27-13-17-18(22)4-3-5-19(17)23)20(25)10-11-24(14)12-15-6-8-16(26-2)9-7-15/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRVGNKBQGBZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)OC)OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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